

Comparative Toxicity Analysis of 4-Methyldecane and its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyldecane

Cat. No.: B1670055

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This guide provides a comparative toxicological overview of **4-Methyldecane** and its related isomers. Due to the limited availability of specific toxicity data for **4-Methyldecane**, this analysis incorporates data from closely related branched-chain alkanes and isoalkane mixtures as surrogates to provide a broader understanding of their potential toxicological profiles.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for **4-Methyldecane** isomers and related isoalkane mixtures. It is important to note that direct, quantitative toxicity data for **4-Methyldecane** is not readily available in the public domain. The data presented below is for structurally similar compounds and should be interpreted with caution as a potential indicator of the toxicological properties of **4-Methyldecane**.

Compound/Mixture	CAS Number	Test Species	Route of Exposure	Toxicity Endpoint	Value	Reference
2-Methyldecane	6975-98-0	Rat	Inhalation (4 hr)	LC50	> 12,200 mg/m ³	[1]
Hydrocarbons, C11-C12, isoalkanes	64741-65-7	Rat	Oral	LD50	> 5000 mg/kg	[2][3]
Hydrocarbons, C11-C12, isoalkanes	64741-65-7	Rabbit	Dermal	LD50	> 2200 – 2500 mg/kg	[2][3]
4-Methyldecane	2847-72-5	Not specified	Not specified	Toxicological Hazard	Neurotoxin, Acute solvent syndrome	[4][5]
3-Methyldecane	13151-34-3	Not specified	Not specified	Toxicological Hazard	Neurotoxin, Acute solvent syndrome	[6]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population.

Experimental Protocols

While specific experimental details for the studies cited above are not available, the methodologies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols for common acute toxicity studies.

Acute Oral Toxicity (Following OECD Guideline 425)

- **Test Animals:** Healthy, young adult rodents (e.g., rats), fasted before administration.
- **Dosage:** A single dose of the test substance is administered by oral gavage. The starting dose is selected based on preliminary information.
- **Procedure:** A stepwise procedure is used where the outcome of each animal determines the dose for the next. The dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method.

Acute Dermal Toxicity (Following OECD Guideline 402)

- **Test Animals:** Healthy, young adult animals (e.g., rats or rabbits) with clipped fur.
- **Dosage:** The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
- **Observation:** Animals are observed for mortality and signs of toxicity for 14 days. Skin reactions at the site of application are also recorded.
- **Data Analysis:** The LD50 is determined based on the observed mortality.

Acute Inhalation Toxicity (Following OECD Guideline 403)

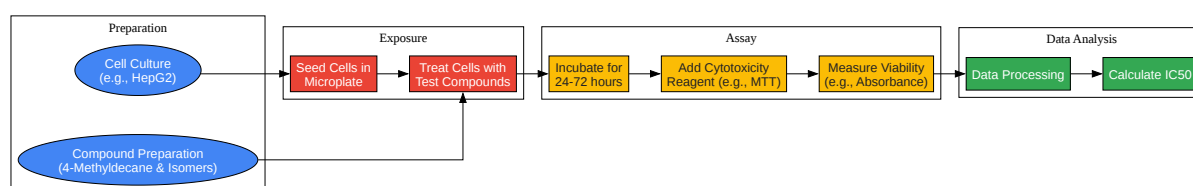
- **Test Animals:** Healthy, young adult rodents (e.g., rats).
- **Exposure:** Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours.
- **Concentration:** Multiple groups of animals are exposed to different concentrations of the test substance.

- Observation: Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.
- Data Analysis: The LC50 is calculated from the concentration-mortality data.

Visualizations

General Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a chemical compound using an in vitro cell-based assay.

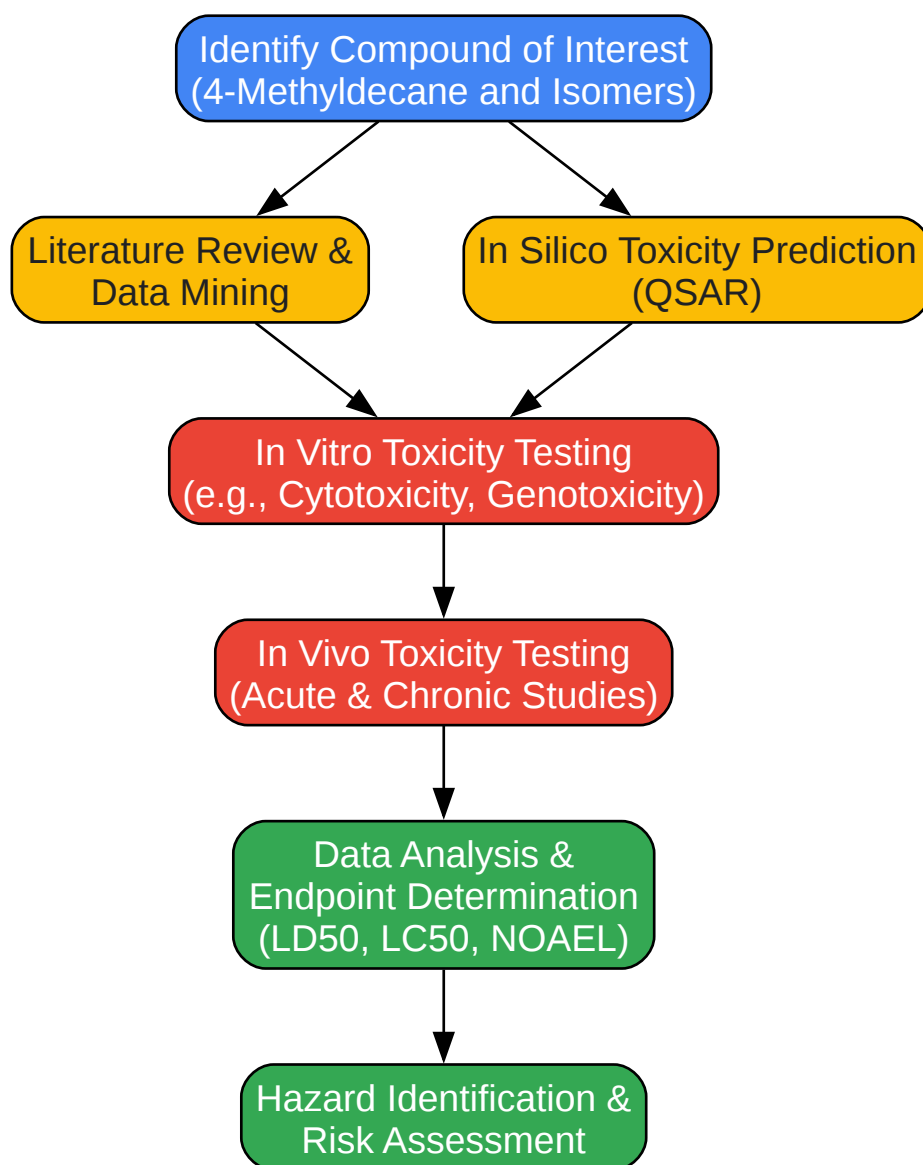


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Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Logical Relationship of Toxicity Assessment

This diagram illustrates the logical progression from identifying a chemical of interest to characterizing its toxicological profile.



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Caption: Logical flow for the toxicological assessment of a chemical substance.

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- To cite this document: BenchChem. [Comparative Toxicity Analysis of 4-Methyldecane and its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
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